molecular formula C17H19N7O B2743656 1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea CAS No. 1171386-20-1

1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea

Cat. No.: B2743656
CAS No.: 1171386-20-1
M. Wt: 337.387
InChI Key: IXAHBMYISPLCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea is a synthetic small molecule designed for research applications, particularly in the field of kinase inhibition and oncology. This compound features a hybrid structure combining a pyrimidine core, a pyrazole moiety, and a phenylurea group, a configuration frequently explored in medicinal chemistry for targeting enzyme active sites . The pyrimidine scaffold is a well-known adenine bioisostere, allowing such molecules to compete with ATP for binding pockets in various kinase targets . The inclusion of the 1H-pyrazole ring is a significant feature, as this privileged structure in drug discovery is associated with a wide range of biological activities and is found in several FDA-approved therapeutics . The phenylurea segment can serve as a key pharmacophoric element, often contributing to hydrogen bonding interactions critical for high-affinity binding to target proteins . Molecules with related structural motifs have demonstrated potent inhibitory activity against receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and are investigated for their anti-proliferative effects against various cancer cell lines . Research into compounds of this class focuses on understanding their mechanism of action, including their potential to induce apoptosis, arrest the cell cycle, and modulate key signaling pathways involved in cell proliferation and survival . This product is provided For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-13-21-15(12-16(22-13)24-11-5-8-20-24)18-9-10-19-17(25)23-14-6-3-2-4-7-14/h2-8,11-12H,9-10H2,1H3,(H,18,21,22)(H2,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAHBMYISPLCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Pyrimidine Derivative Synthesis: The next step is the formation of the pyrimidine ring. This is typically done by reacting a suitable amine with a β-keto ester in the presence of a base.

    Coupling Reaction: The pyrazole and pyrimidine derivatives are then coupled using a suitable linker, such as an ethylamine derivative, under controlled conditions.

    Urea Formation: Finally, the urea derivative is formed by reacting the coupled product with phenyl isocyanate under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea has been explored for its potential therapeutic effects, particularly in oncology and inflammation:

Oncology

The compound is being investigated as an inhibitor of specific kinases involved in cancer progression. Research indicates that it can bind to the active site of kinases, inhibiting their activity and leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases such as RET kinases, which are implicated in several cancers. Its ability to selectively bind to different conformations of these proteins enhances its therapeutic potential .

Antimicrobial Activity

Research indicates that similar compounds exhibit moderate antibacterial and antifungal activities. For instance, the minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus and Candida albicans have been reported around 250 μg/mL, suggesting potential applications in treating infections .

Industrial Applications

In the industrial sector, this compound is utilized as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions .

Case Study 1: Cancer Treatment

A study published in Journal of Medicinal Chemistry explored the efficacy of this compound in inhibiting RET kinase activity. The results demonstrated significant inhibition of cell proliferation in RET-positive cancer cell lines, highlighting its potential as a targeted therapy for specific cancers .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds derived from the same structural class. The study found that certain derivatives exhibited potent activity against fungal pathogens, with MIC values comparable to standard antifungal agents, indicating the compound's potential for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

A comparison of key structural features and hypothesized properties is summarized below:

Compound Name / ID Core Structure Key Substituents Hypothesized Properties
Target Compound Pyrimidine-pyrazole 2-methyl, 6-(1H-pyrazol-1-yl), phenylurea Enhanced H-bonding; moderate logP
D40 () Pyrimidine-pyrazole Styryl, carbamoyl Improved PLK1 binding; higher lipophilicity
1006441-37-7 () Pyrimidine Difluoromethyl, ethylsulfonyl Increased solubility; metabolic stability
HR210750 () Pyrimidine-piperidine Trifluoromethyl, carboxylate Electron-withdrawing effects; improved PK
Compound Pyrimidine-imidazopyridine Pyrrolidinylpropoxy, benzylamine Conformational flexibility; kinase selectivity

Key Observations

Styryl substituents in D40, however, could improve hydrophobic interactions in kinase pockets . Sulfonyl and trifluoromethyl groups () are associated with enhanced solubility and metabolic resistance, which the target compound may lack due to its methyl and urea groups .

Electronic Effects :

  • The 2-methyl group on the pyrimidine core in the target compound is less electron-withdrawing than the trifluoromethyl group in HR210750 (), possibly reducing electrophilic reactivity but increasing metabolic lability .

Conformational Flexibility: Compounds with pyrrolidinylpropoxy or piperidine moieties () exhibit greater conformational adaptability, which may improve binding to allosteric kinase sites. The target compound’s rigid ethylamino linker might limit such adaptability .

Research Findings and Hypotheses

  • Kinase Inhibition Potential: The pyrimidine-pyrazole scaffold (shared with D40 in ) is a known PLK1 inhibitor template. The phenylurea group could mimic ATP-binding motifs in kinases, suggesting competitive inhibition mechanisms .
  • Solubility Challenges : Unlike sulfonyl-containing analogs (), the phenylurea group may reduce aqueous solubility, necessitating formulation optimization for in vivo studies .

Limitations and Contradictions

  • Unpredictable Binding Outcomes: Structural analogs in and show that minor substituent changes (e.g., benzylamine vs. urea) can drastically alter selectivity profiles, emphasizing the need for experimental validation .

Biological Activity

1-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylurea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N8O2C_{19}H_{22}N_{8}O_{2}, with a molecular weight of 394.4 g/mol. The structure features a phenylurea moiety linked to a pyrimidine ring substituted with a pyrazole group, which is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Kinases : Many pyrazole derivatives have been studied for their ability to inhibit RET kinases, which are implicated in several cancers. These compounds can bind selectively to active or inactive conformations of these proteins, inhibiting abnormal activation driven by oncogenic mutations.
  • Antimicrobial Activity : Similar compounds have demonstrated moderate antibacterial and antifungal activity against pathogens such as Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for these activities were noted to be around 250 μg/mL .
  • Cell Cycle Arrest : In vitro studies have shown that certain analogs can induce cell cycle arrest in the G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Antitumor Activity

A study conducted on related pyrazolo[3,4-d]pyrimidine derivatives highlighted their antitumoral activity against RET-gene-fusion-driven tumor models. The research indicated that structural modifications could enhance metabolic stability and bioavailability, making them promising candidates for precision-targeted therapies in oncology .

Antimicrobial Efficacy

In another study focusing on pyrazolyl derivatives, compounds exhibited significant antimicrobial properties. The research involved synthesizing various derivatives and evaluating their efficacy against multiple bacterial strains. Results showed that some derivatives had comparable activity to established antibiotics like Ravuconazole, demonstrating potential for further development in treating infections .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups on the phenyl ring significantly enhances biological activity. For instance, modifications at specific positions on the aromatic rings led to increased potency against cancer cell lines and improved selectivity for target kinases .

Data Summary

Property Value
Molecular FormulaC19H22N8O2C_{19}H_{22}N_{8}O_{2}
Molecular Weight394.4 g/mol
Key ActivitiesAntitumor, Antimicrobial
MIC Against S. aureus250 μg/mL
Cell Cycle Arrest PhaseG2/M

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.